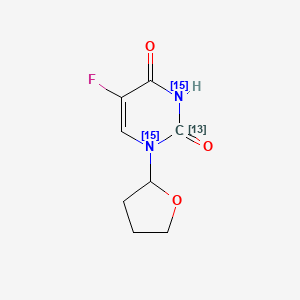

Tegafur-13C,15N2

Übersicht

Beschreibung

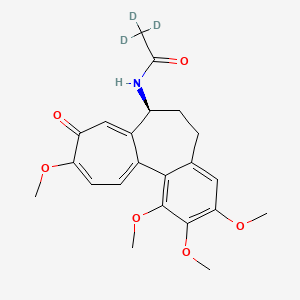

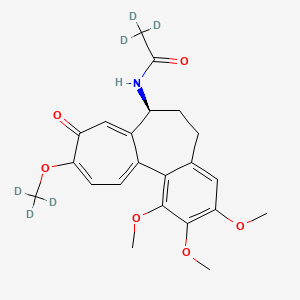

Tegafur-13C,15N2 is a stable isotope-labeled analogue of Tegafur, a chemotherapeutic prodrug of 5-fluorouracil (5-FU). This compound is primarily used in cancer research and treatment due to its ability to inhibit the growth of cancer cells. The stable isotope labeling allows for more precise tracking and analysis in various scientific studies .

Wirkmechanismus

Target of Action

Tegafur-13C,15N2 is a prodrug of Fluorouracil (5-FU), an antineoplastic agent used in the treatment of various cancers . The primary target of this compound is thymidylate synthase (TS) , an enzyme involved in the pyrimidine pathway of DNA synthesis .

Mode of Action

This compound is metabolized into 5-FU, which mediates its anticancer activity by inhibiting thymidylate synthase (TS) during the pyrimidine pathway involved in DNA synthesis . This inhibition disrupts the synthesis of DNA and purines in cells .

Biochemical Pathways

The transformation of 2’-deoxyurindylate (dUMP) to 2’-deoxythymidylate (dTMP) is essential in driving the synthesis of DNA and purines in cells . This compound, through its active metabolite 5-FU, inhibits this transformation, thereby disrupting the pyrimidine pathway and ultimately leading to decreased DNA synthesis .

Pharmacokinetics

This compound is usually given in combination with other drugs that enhance the bioavailability of the 5-FU by blocking the enzyme responsible for its degradation . This ensures high concentrations of 5-FU at a lower dose of this compound . The water solubility and permeability of Tegafur from the this compound cocrystal are concurrently enhanced compared with intact Tegafur . This ameliorated in vitro biopharmaceutical properties can efficaciously turn into the in vivo optimized pharmacokinetic characteristics with the prolonged half-life and increased bioavailability compared with Tegafur itself .

Result of Action

The result of this compound action is a decrease in thymidine synthesis, DNA synthesis, disrupted RNA function, and tumor cell cytotoxicity . This leads to the death of cancer cells and is the basis for its use in the treatment of various cancers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH environment can affect the dissolving and permeating behaviors of the this compound cocrystal . Additionally, the combination of this compound with other drugs can enhance its bioavailability and limit the toxicity of 5-FU .

Biochemische Analyse

Biochemical Properties

Tegafur-13C,15N2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been found to interact with syringic acid, forming a supramolecular adduct . This interaction involves a cyclic hydrogen-bonding couple, which is assembled into a supramolecular hydrogen-bonding bilayer containing offsetting parallel π–π interactions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to enhance anticancer activities, showing synergistic antitumor effects against tested cell lines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, this compound has been found to have optimized pharmacokinetic characteristics with prolonged half-life and increased bioavailability compared with Tegafur itself .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tegafur-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure of Tegafur. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often include the use of specific solvents and catalysts to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out under strict regulatory guidelines to meet the standards required for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

Tegafur-13C,15N2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at specific positions, leading to the formation of new derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various metabolites and derivatives of this compound, which are used in further research and analysis .

Wissenschaftliche Forschungsanwendungen

Tegafur-13C,15N2 has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Tegafur and its metabolites.

Biology: Employed in biological studies to track the distribution and metabolism of Tegafur in living organisms.

Medicine: Utilized in cancer research to develop and optimize chemotherapeutic treatments.

Industry: Applied in the pharmaceutical industry for the development of new drugs and therapeutic agents

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tegafur: The parent compound of Tegafur-13C,15N2, used in cancer treatment.

5-Fluorouracil (5-FU): The active metabolite of Tegafur, widely used in chemotherapy.

Capecitabine: Another prodrug of 5-FU, used in the treatment of various cancers

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it particularly valuable in research applications where accurate measurement and monitoring are crucial .

Eigenschaften

IUPAC Name |

5-fluoro-1-(oxolan-2-yl)(213C,1,3-15N2)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)/i8+1,10+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWLQNSHRPWKFK-HLDOMDIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2C=C(C(=O)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(OC1)[15N]2C=C(C(=O)[15NH][13C]2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50849648 | |

| Record name | 5-Fluoro-1-(oxolan-2-yl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189456-27-6 | |

| Record name | 5-Fluoro-1-(oxolan-2-yl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-sec-Butyl-d5-4-{4-[4-(4-hydroxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561996.png)

![2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561997.png)

![tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride](/img/structure/B562001.png)